molecular formula C12H12N2O3 B6352486 N-[1-(Furan-2-yl)ethyl]-2-nitroaniline CAS No. 1155989-78-8

N-[1-(Furan-2-yl)ethyl]-2-nitroaniline

Cat. No.: B6352486
CAS No.: 1155989-78-8
M. Wt: 232.23 g/mol
InChI Key: TUILFANWKMNASD-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)ethyl]-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It features a furan ring attached to an ethyl group, which is further connected to a nitroaniline moiety

Scientific Research Applications

N-[1-(Furan-2-yl)ethyl]-2-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Furan-2-yl)ethyl]-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the furan ring. One common method includes the following steps:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitroaniline.

    Alkylation: The 2-nitroaniline is then alkylated with 1-(furan-2-yl)ethanol in the presence of a suitable catalyst, such as a Lewis acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Furan-2-yl)ethyl]-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-[1-(Furan-2-yl)ethyl]-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Furan-2,3-dione derivatives.

Mechanism of Action

The mechanism of action of N-[1-(Furan-2-yl)ethyl]-2-nitroaniline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in binding interactions with proteins, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Furan-2-yl)ethyl]-4-nitroaniline: Similar structure but with the nitro group at the para position.

    N-[1-(Thiophen-2-yl)ethyl]-2-nitroaniline: Similar structure but with a thiophene ring instead of a furan ring.

    N-[1-(Pyridin-2-yl)ethyl]-2-nitroaniline: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-[1-(Furan-2-yl)ethyl]-2-nitroaniline is unique due to the presence of both a furan ring and a nitroaniline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9(12-7-4-8-17-12)13-10-5-2-3-6-11(10)14(15)16/h2-9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUILFANWKMNASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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